molecular formula C12H24N2 B13084471 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane

1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane

Cat. No.: B13084471
M. Wt: 196.33 g/mol
InChI Key: BZKFGZSBSGBAHC-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism by which 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Comparison: 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 2-methylpropyl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of different substituents or variations in the spirocyclic core can lead to differences in solubility, stability, and interaction with molecular targets .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-(2-methylpropyl)-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C12H24N2/c1-11(2)10-14-9-3-4-12(14)5-7-13-8-6-12/h11,13H,3-10H2,1-2H3

InChI Key

BZKFGZSBSGBAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC12CCNCC2

Origin of Product

United States

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